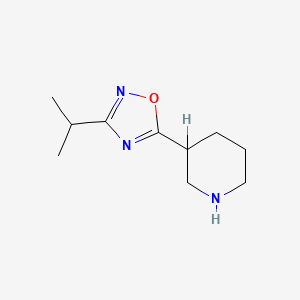

3-(3-Isopropyl-1,2,4-oxadiazol-5-YL)piperidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-piperidin-3-yl-3-propan-2-yl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O/c1-7(2)9-12-10(14-13-9)8-4-3-5-11-6-8/h7-8,11H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQHLIISYGVVOMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NOC(=N1)C2CCCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60639916 | |

| Record name | 3-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60639916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

902837-19-8 | |

| Record name | 3-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60639916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidine, a heterocyclic compound of interest in medicinal chemistry. The document elucidates the structural and physicochemical properties of the molecule, outlines a detailed synthetic protocol, and discusses methods for its characterization. Furthermore, it explores the potential pharmacological significance of this compound by examining the established biological activities of its core components—the piperidine ring and the 1,2,4-oxadiazole moiety. This guide is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutics, particularly those targeting the central nervous system and other pathways where piperidine and oxadiazole scaffolds have demonstrated utility.

Introduction and Nomenclature

The piperidine scaffold is a cornerstone in modern medicinal chemistry, present in a vast array of pharmaceuticals due to its favorable pharmacokinetic properties and its ability to interact with a wide range of biological targets.[1][2] Similarly, the 1,2,4-oxadiazole ring is a valued heterocycle in drug design, often employed as a bioisostere for ester and amide groups, offering improved metabolic stability and pharmacokinetic profiles.[3][4] The conjugation of these two moieties in this compound results in a molecule with significant potential for novel pharmacological activity.

IUPAC Name: this compound

The naming follows the standard IUPAC rules for heterocyclic compounds, where the piperidine ring is the parent hydride, and the 1,2,4-oxadiazolyl group is a substituent at the 3-position.

Physicochemical and Structural Properties

Predicting the physicochemical properties of a novel compound is a critical step in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for this specific molecule is not widely available, we can infer its likely properties based on its constituent parts and related known compounds.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value/Information | Rationale/Reference |

| Molecular Formula | C₁₀H₁₇N₃O | Based on chemical structure. |

| Molecular Weight | 195.26 g/mol | Calculated from the molecular formula.[5] |

| Appearance | Colorless to pale yellow oil or low melting solid | Inferred from similar piperidine derivatives.[5] |

| pKa (of piperidine N) | 8.5 - 9.5 | The piperidine nitrogen is a secondary amine, and its basicity is expected to be in this range, slightly influenced by the electron-withdrawing nature of the oxadiazole ring.[6] |

| logP (Octanol-Water Partition Coefficient) | 1.5 - 2.5 | The isopropyl and piperidine groups contribute to lipophilicity, while the nitrogen and oxygen atoms of the heterocycles add some polarity. This value suggests good membrane permeability.[7] |

| Solubility | Soluble in organic solvents (e.g., methanol, ethanol, dichloromethane). The hydrochloride salt would be water-soluble. | Typical for small organic molecules of this nature. |

Structural Diagram:

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on standard methodologies for 1,2,4-oxadiazole synthesis.

Step 1: Synthesis of N-Boc-3-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidine

-

To a solution of N-Boc-piperidine-3-carboxylic acid (1.0 eq) in a suitable aprotic solvent (e.g., DMF or CH₂Cl₂) at room temperature, add a coupling agent such as HATU (1.1 eq) and HOBt (1.1 eq).

-

Stir the mixture for 15-20 minutes to activate the carboxylic acid.

-

Add isobutyramidine hydrochloride (1.2 eq) followed by a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.5 eq).

-

Stir the reaction mixture at room temperature for 12-18 hours. The progress of the reaction can be monitored by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford the N-Boc protected intermediate.

Step 2: Deprotection to Yield this compound

-

Dissolve the N-Boc protected intermediate (1.0 eq) in a minimal amount of dichloromethane.

-

Add an excess of trifluoroacetic acid (TFA) (10-20 eq) or a saturated solution of HCl in 1,4-dioxane.

-

Stir the mixture at room temperature for 1-3 hours until the deprotection is complete (monitored by TLC or LC-MS).

-

Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

-

The resulting residue can be triturated with diethyl ether to precipitate the product as its corresponding salt (TFA or HCl salt).

-

For the free base, the salt can be dissolved in water, the pH adjusted to >10 with a base (e.g., NaOH or K₂CO₃), and the product extracted with an organic solvent like dichloromethane or ethyl acetate.

-

The combined organic extracts are then dried, filtered, and concentrated to yield the final product.

Characterization

The structure and purity of the synthesized compound should be confirmed using a combination of spectroscopic techniques.

Table 2: Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | - Multiplets in the range of 1.5-2.2 ppm and 2.8-3.5 ppm corresponding to the piperidine ring protons. [8][9] - A septet around 3.0-3.3 ppm for the isopropyl CH. - A doublet around 1.2-1.4 ppm for the isopropyl CH₃ groups. - A broad singlet for the piperidine N-H proton. |

| ¹³C NMR | - Resonances for the piperidine carbons typically between 25-55 ppm. [10] - Resonances for the isopropyl carbons (CH and CH₃). - Two distinct signals for the oxadiazole ring carbons, typically in the aromatic region (>160 ppm). |

| Mass Spectrometry (ESI-MS) | - A prominent [M+H]⁺ ion at m/z 196.14. |

| Infrared (IR) Spectroscopy | - N-H stretching vibration around 3300-3400 cm⁻¹. - C-H stretching vibrations for aliphatic groups around 2850-3000 cm⁻¹. - C=N stretching of the oxadiazole ring around 1600-1650 cm⁻¹. |

Potential Pharmacological Applications and Future Directions

While no specific biological data for this compound has been reported in the public domain, the pharmacological activities of its constituent moieties suggest several potential therapeutic applications.

-

Central Nervous System (CNS) Disorders: Piperidine derivatives are well-represented in drugs targeting CNS disorders, including antipsychotics, antidepressants, and analgesics. [2][11]The physicochemical properties of the title compound suggest it may have the potential to cross the blood-brain barrier.

-

Anticancer Activity: Both piperidine and oxadiazole derivatives have been investigated as potential anticancer agents. [7][12]Some piperidine-containing compounds have been shown to act as inhibitors of protein-protein interactions, such as the HDM2-p53 interaction. [12]* Antimicrobial Properties: The oxadiazole nucleus is a common feature in compounds with antibacterial and antifungal activities. [13] Logical Framework for Future Research:

Caption: A logical progression for the investigation of the therapeutic potential of this compound.

Future research should focus on the synthesis of this compound and its analogs, followed by a systematic evaluation of their biological activities in relevant in vitro and in vivo models. Structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of this chemical scaffold for specific therapeutic targets.

Safety and Handling

As with any novel chemical entity, this compound should be handled with appropriate care in a laboratory setting.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential vapors or dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound represents a promising, yet underexplored, chemical entity at the intersection of two pharmacologically significant scaffolds. This guide provides a foundational framework for its synthesis, characterization, and potential therapeutic applications. The outlined synthetic strategy is robust and based on established chemical principles, and the predicted physicochemical properties suggest that this compound is a viable candidate for drug discovery programs. Further empirical investigation is warranted to fully elucidate the biological activity and therapeutic potential of this and related molecules.

References

- BenchChem. (2025). An In-depth Technical Guide to the Physicochemical Properties of Substituted Piperidine-3-carbothioamides.

- Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1614-1623.

- Weiss, F. T., et al. (2020). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistryOpen, 9(1), 70-80.

- Carreira, E. M., et al. (2019). Modulation of Pharmacologically Relevant Properties of Piperidine Derivatives by Functional Groups in an Equatorial or Axial β-Position to the Amino Group. ChemBioChem, 21(1), 101-109.

- Nikitin, I., et al. (2023).

- Kumar, A., & Singh, P. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 8(4), 1-12.

- Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. (2024). AIMS Microbiology, 10(3), 503-524.

- Ding, K., et al. (2013). Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. Journal of Medicinal Chemistry, 56(14), 5979-5983.

- Nikitin, I., et al. (2023).

- Google Patents. (n.d.). WO2010013037A1 - 1,2,4-oxadiazole substituted piperidine and piperazine derivatives as smo antagonists.

- Google Patents. (n.d.). US5043345A - Piperidine compounds and their preparation and use.

- Yeditepe Journal of Health Sciences. (2025).

- ResearchGate. (n.d.).

- National Center for Biotechnology Information. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.

- ResearchGate. (n.d.).

- National Center for Biotechnology Information. (n.d.). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities.

- ResearchGate. (n.d.). Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines.

- Taylor & Francis Online. (2024).

- Preprints.org. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities.

- Google Patents. (n.d.). EP0384288A2 - Piperidine compounds and their preparation and use.

- National Center for Biotechnology Information. (n.d.).

- Semantic Scholar. (2021). 1,3,4-oxadiazole-2(3H)

- Baghdad Science Journal. (2024).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine [cymitquimica.com]

- 6. Modulation of Pharmacologically Relevant Properties of Piperidine Derivatives by Functional Groups in an Equatorial or Axial β-Position to the Amino Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. yeditepejhs.org [yeditepejhs.org]

- 9. researchgate.net [researchgate.net]

- 10. Piperidine(110-89-4) 13C NMR spectrum [chemicalbook.com]

- 11. ijnrd.org [ijnrd.org]

- 12. Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. [wisdomlib.org]

A Technical Guide to 3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidine, a heterocyclic compound of significant interest in medicinal chemistry. While a specific CAS number for this particular isomer is not prominently documented, this guide offers a detailed exploration of its synthesis, characterization, and potential therapeutic applications based on established chemical principles and data from structurally related compounds. We will delve into plausible synthetic routes, essential analytical techniques for structural elucidation and purity assessment, and the pharmacological rationale for its investigation as a potential therapeutic agent, particularly in the areas of oncology and neurology.

Introduction: The Scientific Rationale

The convergence of the piperidine and 1,2,4-oxadiazole moieties in a single molecular entity presents a compelling scaffold for drug discovery. The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products, valued for its ability to confer favorable physicochemical properties and to serve as a versatile scaffold for interacting with biological targets.[1][2] The 1,2,4-oxadiazole ring, a bioisostere for esters and amides, is known for its metabolic stability and its capacity to participate in hydrogen bonding, which is crucial for molecular recognition at receptor binding sites.[3]

The specific substitution pattern of an isopropyl group on the oxadiazole and the linkage at the 3-position of the piperidine ring are critical determinants of the molecule's three-dimensional structure and, consequently, its biological activity. This guide will explore the scientific underpinnings of why this particular arrangement is of interest to medicinal chemists and drug development professionals.

Strategic Synthesis of this compound

The synthesis of the target compound can be approached through a convergent strategy, involving the preparation of the substituted piperidine and the isopropyl-amidoxime precursors, followed by their coupling and cyclization to form the 1,2,4-oxadiazole ring.

Synthesis of the 3-Substituted Piperidine Precursor

A robust method for obtaining the 3-substituted piperidine core involves the asymmetric synthesis from pyridine derivatives. This approach offers excellent control over stereochemistry, which is often crucial for biological activity. A rhodium-catalyzed asymmetric reductive Heck reaction of a boronic acid with a pyridine derivative can yield 3-substituted tetrahydropyridines with high enantioselectivity.[1][2] Subsequent reduction affords the desired 3-substituted piperidine.

An alternative, one-pot tandem oxidation-cyclization-oxidation process can also be employed to generate 3-substituted 4-piperidinones from unsaturated alcohol precursors.[4] These piperidinones can then be further functionalized to introduce the desired substituent at the 3-position.

Formation of the 1,2,4-Oxadiazole Ring

The 1,2,4-oxadiazole ring is typically constructed by the cyclization of an O-acyl amidoxime intermediate. A common and efficient method involves the one-pot reaction of a nitrile with hydroxylamine to form an amidoxime, which is then acylated and cyclized.[5][6]

In the context of our target molecule, isobutyronitrile would be the starting material to generate the corresponding isopropyl-amidoxime. This intermediate is then reacted with a suitable 3-piperidinecarboxylic acid derivative.

Proposed Synthetic Protocol

The following is a proposed, logical synthetic pathway for this compound:

Step 1: Synthesis of N-Boc-piperidine-3-carboxylic acid. This can be achieved through various established methods, including the functionalization of commercially available piperidine derivatives.

Step 2: Synthesis of Isopropylamidoxime. Isobutyronitrile is reacted with hydroxylamine in the presence of a base to yield isopropylamidoxime.

Step 3: Coupling and Cyclization. N-Boc-piperidine-3-carboxylic acid is activated (e.g., with a carbodiimide) and reacted with isopropylamidoxime to form the O-acyl amidoxime intermediate. This intermediate is then subjected to thermal or base-catalyzed cyclodehydration to afford the N-Boc protected this compound.

Step 4: Deprotection. The Boc protecting group is removed under acidic conditions to yield the final product, this compound.

Caption: Proposed synthetic workflow for this compound.

Comprehensive Characterization and Structural Elucidation

The unambiguous identification and purity assessment of the synthesized this compound are paramount. A combination of spectroscopic and spectrometric techniques is essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a cornerstone for structural characterization.[7][8]

-

¹H NMR: Will provide information on the number of different types of protons and their neighboring environments. Expected signals would include those for the isopropyl group (a doublet and a septet), the piperidine ring protons, and the N-H proton.

-

¹³C NMR: Will show the number of different types of carbon atoms in the molecule, including the characteristic signals for the oxadiazole ring carbons.

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for definitively assigning the proton and carbon signals and confirming the connectivity of the atoms within the molecule, especially the attachment of the oxadiazole ring to the 3-position of the piperidine.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern.[9][10]

-

High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

-

Tandem Mass Spectrometry (MS/MS): Fragmentation of the parent ion can provide valuable information about the different structural components of the molecule, such as the loss of the isopropyl group or fragmentation of the piperidine ring.[9][10]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is useful for identifying the presence of specific functional groups.[11][12][13] Characteristic absorption bands would be expected for the C=N and C-O bonds of the oxadiazole ring and the N-H bond of the piperidine.

| Technique | Expected Observations | Purpose |

| ¹H NMR | Signals for isopropyl, piperidine, and N-H protons with characteristic splitting patterns. | Structural confirmation and proton environment analysis. |

| ¹³C NMR | Resonances for all unique carbons, including those of the oxadiazole ring. | Carbon skeleton confirmation. |

| HRMS | Accurate mass measurement corresponding to the molecular formula C₁₀H₁₇N₃O. | Elemental composition confirmation. |

| FTIR | Absorption bands for C=N, C-O (oxadiazole), and N-H (piperidine). | Functional group identification. |

| Purity Analysis (HPLC) | A single major peak. | Assessment of compound purity. |

Potential Therapeutic Applications and Pharmacological Insights

The structural features of this compound suggest its potential as a modulator of various biological targets.

Muscarinic Receptor Agonism

Derivatives of 1,2,4-oxadiazole have been extensively investigated as potent and efficacious muscarinic receptor agonists.[14][15][16] The oxadiazole ring acts as a bioisosteric replacement for the ester group in acetylcholine, while the piperidine provides the cationic head group necessary for receptor binding.[14] The 3-substitution pattern on the piperidine ring could influence the selectivity for different muscarinic receptor subtypes (M1-M5), which is a key aspect in designing drugs with improved side-effect profiles for conditions such as Alzheimer's disease and schizophrenia.

Caption: Proposed mechanism of action as a muscarinic receptor agonist.

Tubulin Polymerization Inhibition

The piperidine scaffold is also present in a number of tubulin polymerization inhibitors, which are a class of anticancer agents.[17][18][19] These compounds disrupt the formation of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis in cancer cells. The combination of the piperidine ring with the 1,2,4-oxadiazole moiety could lead to novel tubulin inhibitors with a unique binding mode or improved pharmacological properties.

Conclusion and Future Directions

This compound represents a promising, albeit underexplored, chemical entity with significant potential in drug discovery. This technical guide has outlined a rational and feasible approach to its synthesis and comprehensive characterization. The structural analogy to known muscarinic agonists and tubulin inhibitors provides a strong rationale for its investigation in neurodegenerative disorders and oncology.

Future research should focus on the successful synthesis and purification of this compound, followed by a thorough in vitro and in vivo pharmacological evaluation to validate its predicted biological activities. Elucidation of its structure-activity relationship through the synthesis of related analogs will be crucial for optimizing its potency, selectivity, and pharmacokinetic properties, ultimately paving the way for the development of novel therapeutic agents.

References

-

Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226. [Link]

-

Li, X. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. ChemRxiv. [Link]

-

Street, L. J., Baker, R., Book, T., Kneen, C. O., MacLeod, A. M., Merchant, K. J., ... & Saunders, J. (1990). Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors. Journal of medicinal chemistry, 33(10), 2690-2697. [Link]

-

Silva, A. M. S., Pinto, D. C. G. A., & Santos, C. M. M. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Recent Research Developments in Heterocyclic Chemistry, 8, 397-475. [Link]

-

Pinto, D. C. G. A., Santos, C. M. M., & Silva, A. M. S. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Research Signpost. [Link]

-

Pipik, B., Ho, G. J., Williams, J. M., & Conlon, D. A. (2006). A Preferred Synthesis of 1, 2, 4‐Oxadiazoles. Synthetic Communications, 36(17), 2475-2483. [Link]

-

de Souza, M. V. N., d'Avila, L. A., & de Almeida, M. V. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Phytochemical Analysis, 29(6), 578-585. [Link]

-

Freedman, S. B., Harley, E. A., Iversen, L. L., & Street, L. J. (1989). A novel series of non-quaternary oxadiazoles acting as full agonists at muscarinic receptors. British journal of pharmacology, 97(2), 575-580. [Link]

-

Brain, C. T., & Paul, J. M. (2001). Rapid and Efficient Synthesis of 1, 2, 4-Oxadiazoles Utilizing Polymer-Supported Reagents under Microwave Heating. Organic letters, 3(23), 3511-3513. [Link]

-

Freedman, S. B., Harley, E. A., Iversen, L. L., & Street, L. J. (1989). A novel series of non-quaternary oxadiazoles acting as full agonists at muscarinic receptors. British journal of pharmacology, 97(2), 575–580. [Link]

-

Pinto, D. C. G. A., Santos, C. M. M., & Silva, A. M. S. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

-

Naidu, B. N., & Sorenson, M. E. (2005). Facile one-pot synthesis of 2, 3, 5-substituted 1, 2, 4-oxadiazolines from nitriles in aqueous solution. Organic letters, 7(7), 1391-1393. [Link]

-

Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]

-

Paudel, B. P., & Paudyal, R. (2020). Multistep Synthesis of 1, 2, 4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates. ACS omega, 5(33), 20958-20964. [Link]

-

Kallio, H., & Laakso, P. (1988). Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters. Biomedical & environmental mass spectrometry, 16(1-12), 443-446. [Link]

-

Baykov, S., & Dar'in, D. (2021). Room Temperature Synthesis of Bioactive 1, 2, 4-Oxadiazoles. Molecules, 26(11), 3330. [Link]

-

Coldham, I., & Watson, S. N. (2003). Synthesis of 3-Substituted 4-Piperidinones via a One-Pot Tandem Oxidation− Cyclization− Oxidation Process: Stereodivergent Reduction to 3, 4-Disubstituted Piperidines. The Journal of Organic Chemistry, 68(22), 8464-8470. [Link]

-

Grygorenko, O. O., & Radchenko, D. S. (2016). Expanding Synthesizable Space of Disubstituted 1, 2, 4-Oxadiazoles. ACS combinatorial science, 18(9), 529-537. [Link]

-

Kumar, P., & Singh, P. (2021). Nuclear Magnetic Resonance Spectroscopy Application in charterization of Heterocyclic Compounds. In 2021 International Conference on Technological Advancements and Innovations (ICTAI) (pp. 347-351). IEEE. [Link]

-

Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221-14226. [Link]

-

Kruse, A. C., Kobilka, B. K., & Wess, J. (2014). Drug design targeting the muscarinic receptors and the implications in central nervous system disorders. Current opinion in pharmacology, 14, 98-105. [Link]

-

Agrawal, S., & Lariya, N. (2018). FTIR spectra of the three oxadiazole derivatives. ResearchGate. [Link]

-

Zhang, H., He, X., Wang, X., Yu, B., Zhao, S., Jiao, P., ... & Zhang, L. (2020). Discovery of novel arylamide derivatives containing piperazine moiety as inhibitors of tubulin polymerisation with potent liver cancer inhibitory activity. European Journal of Medicinal Chemistry, 207, 112774. [Link]

-

Harrison, T., Williams, B. J., & Freedman, S. B. (1992). The action of (+/-)L-660,863 [(+/-)3-(3-amino-1,2,4-oxadiazole-5-yl)-quinuclidine] at muscarinic receptor subtypes in vitro. Naunyn-Schmiedeberg's archives of pharmacology, 345(4), 375-381. [Link]

-

Wu, G. (1998). [Characteristics of IR spectra for oxadiazole]. Guang pu xue yu guang pu fen xi = Guang pu, 18(5), 556-558. [Link]

-

Bondavalli, F., Bruno, O., Ranise, A., Schenone, S., Gatti, M., & Mazzei, M. (2012). Synthetic approaches and pharmacological activity of 1, 3, 4-oxadiazoles: a review of the literature from 2000–2012. Molecules, 17(9), 10777-10811. [Link]

-

Zhang, H., He, X., Wang, X., Yu, B., Zhao, S., Jiao, P., ... & Zhang, L. (2020). Design, synthesis and biological activities of piperidine-spirooxadiazole derivatives as α7 nicotinic receptor antagonists. European journal of medicinal chemistry, 207, 112774. [Link]

-

Richard, J. J., Annapoorani, P., & Mariappan, P. (2025). GC-MS and FTIR characterization of 1,3,4-oxadiazole from Biophytum sensitivum with potential cardiovascular applications. Journal of Applied Pharmaceutical Science. [Link]

-

Zhang, X., & Li, Y. (2021). Research progress on the synthesis and pharmacology of 1, 3, 4-oxadiazole and 1, 2, 4-oxadiazole derivatives: a mini review. Journal of Pharmacy and Pharmacology, 73(10), 1275-1288. [Link]

-

Pinto, D. C. G. A., Santos, C. M. M., & Silva, A. M. S. (n.d.). NMR Structural Characterization of Oxygen Heterocyclic Compounds. ResearchGate. [Link]

-

Naidu, B. N., & Sorenson, M. E. (2005). Facile one-pot synthesis of 2, 3, 5-substituted 1, 2, 4-oxadiazolines from nitriles in aqueous solution. Organic letters, 7(7), 1391-1393. [Link]

-

de Souza, M. V. N., d'Avila, L. A., & de Almeida, M. V. (2013). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. Journal of the Brazilian Chemical Society, 24, 1481-1486. [Link]

-

Sharma, S., & Singh, P. (2022). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. JournalsPub. [Link]

-

Li, Y., & Zhang, X. (2020). Novel Natural Product-and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site. Molecules, 25(21), 5030. [Link]

-

Reddy, P. V. G., & Reddy, Y. T. (2013). A new one-pot synthesis of 1, 2, 4-oxadiazoles from aryl nitriles, hydroxylamine and crotonoyl chloride. Journal of Chemical Sciences, 125(4), 731-735. [Link]

-

Asiri, A. M., & Khan, S. A. (2011). Table 3. IR-spectral data of 2, 5-disubstituted 1, 3, 4-oxadiazoles. ResearchGate. [Link]

-

Singh, P., & Kumar, P. (2024). Synthesis, Pharmacological Activities, Structure-activity Relationship of 1,3,4-Oxadiazole-Piperazine Conjugates: A Review. Bentham Science. [Link]

-

Wang, Y., & Ding, M. (2013). Base-mediated one-pot synthesis of 1, 2, 4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant. Organic & Biomolecular Chemistry, 11(34), 5643-5646. [Link]

-

Mostafa, R. A. (2020). Tubulin inhibitors: Discovery of a new scaffold targeting extra-binding residues within the colchicine site through anchoring substituents properly adapted to their pocket by a semi-flexible linker. Bioorganic chemistry, 99, 103767. [Link]

-

Singh, P., & Kumar, P. (2024). Synthesis, Pharmacological Activities, Structure-activity Relationship of 1,3,4-Oxadiazole-Piperazine Conjugates: A Review. ResearchGate. [Link]

-

Kumar, S., Gupta, U., & Singh, R. K. (2025). Structures of piperazine-based tubulin inhibitors. ResearchGate. [Link]

-

de Souza, M. V. N. (2014). Piperine mass fragments: possible structures of major mass spectral... ResearchGate. [Link]

-

Castagnolo, D., & Radi, M. (2022). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. Molecules, 27(19), 6599. [Link]

-

Smith, A. B., & Jones, C. D. (2023). A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. ChemRxiv. [Link]

-

Organic Chemistry Portal. (n.d.). Piperidine synthesis. [Link]

-

Smith, A. B. (2025). Piperidine Synthesis. DTIC. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 3. tandfonline.com [tandfonline.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ias.ac.in [ias.ac.in]

- 7. researchgate.net [researchgate.net]

- 8. Nuclear Magnetic Resonance Spectroscopy Application in charterization of Heterocyclic Compounds | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. [Characteristics of IR spectra for oxadiazole] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. journalspub.com [journalspub.com]

- 14. Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A novel series of non-quaternary oxadiazoles acting as full agonists at muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A novel series of non-quaternary oxadiazoles acting as full agonists at muscarinic receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Discovery of novel arylamide derivatives containing piperazine moiety as inhibitors of tubulin polymerisation with potent liver cancer inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Tubulin inhibitors: Discovery of a new scaffold targeting extra-binding residues within the colchicine site through anchoring substituents properly adapted to their pocket by a semi-flexible linker - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of 3-(3-Isopropyl-1,2,4-oxadiazol-5-YL)piperidine (VU0467319)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of 3-(3-Isopropyl-1,2,4-oxadiazol-5-YL)piperidine, a compound also identified as VU0467319. Developed as a highly selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1 mAChR), VU0467319 represents a significant advancement in the pursuit of cognitive enhancement therapies. This document delves into the molecular pharmacology, downstream signaling pathways, and key experimental data that define its unique profile. With a focus on scientific integrity, this guide offers detailed experimental protocols and in-depth analysis to support researchers and drug development professionals in the field of neuropharmacology.

Introduction: The Rationale for a Selective M1 PAM

The M1 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, particularly in brain regions critical for cognition and memory, such as the hippocampus and cerebral cortex.[1] For decades, activation of the M1 receptor has been a therapeutic target for cognitive deficits associated with Alzheimer's disease and schizophrenia.[2] However, early efforts with orthosteric agonists were hampered by a lack of subtype selectivity, leading to dose-limiting cholinergic side effects (e.g., salivation, lacrimation, urination, diaphoresis, gastrointestinal distress, and emesis, collectively known as SLUDGE) due to the activation of peripheral M2 and M3 receptors.[3]

The development of positive allosteric modulators (PAMs) offers a more refined approach. PAMs bind to a topographically distinct site from the endogenous ligand (acetylcholine, ACh), potentiating the receptor's response to ACh without directly activating it. This mechanism preserves the temporal and spatial fidelity of endogenous cholinergic signaling. This compound (VU0467319) has emerged as a clinical candidate from this strategy, demonstrating a promising profile of pro-cognitive efficacy with a notable absence of cholinergic adverse effects in preclinical and early clinical studies.[4][5] A key feature of VU0467319 is its minimal intrinsic agonist activity, which is believed to be crucial for its favorable safety profile.[3]

Molecular Mechanism of Action

VU0467319 functions as a selective M1 positive allosteric modulator. Its mechanism is characterized by an enhancement of the M1 receptor's affinity for acetylcholine, thereby amplifying the downstream signaling cascade in response to endogenous neurotransmitter release.[4]

Allosteric Binding and Cooperativity

VU0467319 binds to an allosteric site on the M1 receptor, distinct from the orthosteric site where acetylcholine binds. This is evidenced by competitive radioligand binding assays where VU0467319 does not displace the binding of orthosteric antagonists like [3H]N-methylscopolamine (NMS).[3] Instead, it exhibits positive cooperativity with acetylcholine, meaning its binding increases the affinity of acetylcholine for the receptor. This was demonstrated in experiments where increasing concentrations of VU0467319 caused a leftward shift in the acetylcholine displacement curve, with a calculated cooperativity factor (α) of 59.[4] This indicates that a significant part of its potentiation mechanism is through enhancing the binding of the endogenous agonist.

Downstream Signaling Pathway

The M1 receptor is canonically coupled to the Gq/11 family of G-proteins.[6] The potentiation of acetylcholine's action by VU0467319 leads to a more robust activation of this signaling cascade.

The sequence of events is as follows:

-

Acetylcholine Binding and Receptor Activation: Acetylcholine binds to the orthosteric site of the M1 receptor.

-

Allosteric Modulation by VU0467319: The binding of VU0467319 to its allosteric site enhances the affinity of acetylcholine, leading to a more pronounced conformational change in the receptor.

-

Gq Protein Activation: The activated M1 receptor catalyzes the exchange of GDP for GTP on the α-subunit of the Gq protein.

-

Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates phospholipase Cβ (PLCβ).[2][7]

-

Second Messenger Generation: PLCβ cleaves the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][3][7]

-

Calcium Mobilization: IP3 diffuses into the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.[2][7]

-

Protein Kinase C (PKC) Activation: The increased intracellular calcium concentration, along with DAG, activates Protein Kinase C (PKC).[3]

-

Cellular Responses: The activation of PKC and other calcium-dependent proteins leads to a cascade of downstream cellular responses that are fundamental to neuronal excitability, synaptic plasticity, and cognitive processes.

Caption: M1 Muscarinic Receptor Signaling Pathway.

Pharmacological Profile

The pharmacological profile of VU0467319 is defined by its moderate potency, high selectivity, and minimal agonist activity, which collectively contribute to its therapeutic potential and favorable safety profile.

Potency and Efficacy

In vitro functional assays, such as calcium mobilization assays in Chinese Hamster Ovary (CHO) cells expressing the human M1 receptor, have been instrumental in characterizing the potency of VU0467319.

| Species | Assay | Parameter | Value |

| Human | M1 PAM | EC50 | 492 ± 2.9 nM[4] |

| Human | M1 PAM | % ACh Max | 71.3 ± 9.9%[4] |

| Rat | M1 PAM | EC50 | 398 ± 195 nM[3] |

| Mouse | M1 PAM | EC50 | 728 ± 184 nM[3] |

| Cynomolgus Monkey | M1 PAM | EC50 | 374 nM[3] |

| Human | M1 Agonism | EC50 | > 30 µM[4] |

Table 1: In Vitro Potency and Efficacy of VU0467319.

Selectivity

A critical feature of VU0467319 is its high selectivity for the M1 receptor over other muscarinic receptor subtypes (M2-M5). This selectivity is the primary reason for the absence of peripherally mediated cholinergic side effects.

| Receptor Subtype | Human (EC50) | Rat (EC50) |

| M1 | 492 nM | 398 nM |

| M2 | > 30 µM | > 30 µM |

| M3 | > 30 µM | > 30 µM |

| M4 | > 30 µM | > 30 µM |

| M5 | > 30 µM | > 30 µM |

Table 2: Selectivity Profile of VU0467319 across Human and Rat Muscarinic Receptor Subtypes.[3]

Experimental Protocols

The characterization of VU0467319 relies on a suite of in vitro and in vivo assays. The following are detailed protocols for key experiments.

Calcium Mobilization Assay for M1 PAM Activity

This assay measures the potentiation of acetylcholine-induced intracellular calcium release in cells expressing the M1 receptor.

Materials:

-

CHO cells stably expressing the human M1 receptor.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Fluo-4 AM calcium indicator dye.

-

Probenecid (optional, to prevent dye extrusion).

-

Acetylcholine (ACh).

-

VU0467319.

-

96- or 384-well black-walled, clear-bottom microplates.

-

Fluorescence plate reader with automated liquid handling (e.g., FLIPR).

Protocol:

-

Cell Plating: Seed CHO-M1 cells into the microplates at an appropriate density and culture overnight.

-

Dye Loading:

-

Prepare a loading buffer containing Fluo-4 AM in assay buffer.

-

Remove the culture medium from the cells and add the Fluo-4 AM loading buffer.

-

Incubate for 1 hour at 37°C.

-

Wash the cells with assay buffer to remove extracellular dye.

-

-

Compound Preparation:

-

Prepare serial dilutions of VU0467319 in assay buffer.

-

Prepare a solution of acetylcholine at a concentration that elicits an approximately 20% maximal response (EC20).

-

-

Assay Execution:

-

Place the cell plate into the fluorescence plate reader.

-

Add the VU0467319 dilutions to the wells and incubate for a short period (e.g., 2 minutes).

-

Add the acetylcholine EC20 solution to the wells.

-

Measure the fluorescence intensity over time.

-

-

Data Analysis:

-

Determine the increase in fluorescence in response to acetylcholine in the presence of different concentrations of VU0467319.

-

Normalize the data to the maximal response of acetylcholine alone.

-

Plot the concentration-response curve for VU0467319 and calculate the EC50 value.

-

Caption: Calcium Mobilization Assay Workflow.

Radioligand Binding Assay for Allosteric Cooperativity

This assay determines the effect of VU0467319 on the binding affinity of an orthosteric ligand.

Materials:

-

Cell membranes prepared from CHO cells expressing the M1 receptor.

-

[3H]N-methylscopolamine ([3H]NMS) as the radiolabeled orthosteric antagonist.

-

Acetylcholine (ACh) as the competing orthosteric agonist.

-

VU0467319.

-

Atropine for determining non-specific binding.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

96-well microplates.

-

Filter mats (e.g., GF/B).

-

Scintillation cocktail and counter.

Protocol:

-

Reaction Setup:

-

In a 96-well plate, add cell membranes, a fixed concentration of [3H]NMS, and increasing concentrations of acetylcholine.

-

Perform this in the absence and presence of a fixed concentration of VU0467319.

-

Include wells with an excess of atropine to determine non-specific binding.

-

-

Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 2 hours).

-

Filtration: Rapidly filter the contents of each well through a filter mat using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Counting: Place the filter mats in scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Subtract non-specific binding from total binding to obtain specific binding.

-

Plot the specific binding as a function of acetylcholine concentration in the absence and presence of VU0467319.

-

Analyze the data using non-linear regression to determine the shift in the IC50 of acetylcholine, from which the cooperativity factor (α) can be calculated.

-

Preclinical and Clinical Evidence

Preclinical Cognitive Enhancement

The pro-cognitive effects of VU0467319 have been demonstrated in various preclinical models. A key study utilized the novel object recognition (NOR) task in rats, a model of recognition memory.[4] In this study, oral administration of VU0467319 dose-dependently increased the recognition index, with a minimum effective dose (MED) of 1 mg/kg.[4] This demonstrated that a moderately potent M1 PAM with high CNS penetration can be efficacious at low doses without inducing adverse effects.

Phase I Clinical Trial

VU0467319 successfully completed a Phase I single ascending dose (SAD) clinical trial in healthy volunteers (NCT03220295).[4][8] The study evaluated the safety, tolerability, and pharmacokinetics of single oral doses ranging from 60 mg to 600 mg.[8]

Key Findings:

-

Safety and Tolerability: The drug was well-tolerated across all dose cohorts, with no dose-limiting side effects observed.[8] Crucially, no cholinergic adverse effects (SLUDGE) were reported, confirming the preclinical safety profile.[3][8]

-

Pharmacokinetics: VU0467319 exhibited a pharmacokinetic profile consistent with once-daily dosing.[8] Peak plasma concentrations (Tmax) were observed between 5 and 9.5 hours post-dose.[9] The half-life ranged from 30 to 55 hours.[9] Food was found to increase the absorption of the drug.[8]

-

Target Engagement: Exploratory cognitive and electrophysiological (ERP) testing showed evidence of drug-induced CNS activity at higher doses, suggesting successful target engagement in the brain.[8]

| Dose | Tmax (hours) | Half-life (hours) |

| 60-600 mg | 5 - 9.5 | 30 - 55 |

Table 3: Summary of Pharmacokinetic Parameters from Phase I SAD Trial.[9]

Chemical Synthesis

The synthesis of VU0467319 has been reported through a convergent route. The following diagram illustrates a key synthetic pathway.[4]

Caption: Convergent Synthesis Pathway for VU0467319.

Conclusion

This compound (VU0467319) is a promising clinical candidate for the treatment of cognitive impairments. Its mechanism as a highly selective M1 positive allosteric modulator with minimal intrinsic agonism provides a clear advantage over previous attempts to target the muscarinic system. The potentiation of endogenous acetylcholine signaling in key brain regions, coupled with a favorable safety profile and demonstrated target engagement in humans, underscores its therapeutic potential. The detailed pharmacological profile and experimental methodologies presented in this guide are intended to facilitate further research and development in this important area of neuroscience.

References

-

Poslunsey, M. S., et al. (2025). Discovery of VU0467319: an M1 Positive Allosteric Modulator Candidate That Advanced into Clinical Trials. ACS Chemical Neuroscience, 16(1), 95-107. [Link]

-

Vanderbilt University. (2024). First successful clinical trial of VU319 brings Alzheimer's treatment one step closer. ScienceDaily. [Link]

-

Poslunsey, M. S., et al. (2025). Discovery of VU0467319: an M1 Positive Allosteric Modulator Candidate That Advanced into Clinical Trials. PubMed Central. [Link]

-

Chauhan, S., et al. (2025). Schematic of M1 muscarinic receptor (M1R) signaling via the Gq protein pathway. ResearchGate. [Link]

-

Conley, A. C., et al. (2025). Safety, Tolerability, Pharmacokinetic and Pharmacodynamic Effects of the Muscarinic M1 Positive Allosteric Modulator VU0467319 for Alzheimer's disease: A Single Ascending-Dose Study in Healthy Participants. Research Square. [Link]

-

Ma, L., et al. (2019). Structures of the M1 and M2 muscarinic acetylcholine receptor/G-protein complexes. Science, 364(6442), 775-779. [Link]

-

Conley, A. C., et al. (2025). Safety, tolerability, pharmacokinetic and pharmacodynamic effects of the muscarinic M1 positive allosteric modulator VU0467319 for Alzheimer's disease: a single ascending-dose study in healthy participants. Alzheimer's Research & Therapy, 17(1). [Link]

-

Pixorize. (n.d.). Gq Signaling Pathway Mnemonic for USMLE. [Link]

-

Kruse, A. C., et al. (2014). Muscarinic acetylcholine receptors: novel opportunities for drug development. Nature Reviews Drug Discovery, 13(7), 549-560. [Link]

-

Felder, C. C., et al. (2018). From structure to clinic: Design of a muscarinic M1 receptor agonist with the potential to treat Alzheimer's disease. Cell, 175(4), 953-965.e16. [Link]

-

Gregory, K. J., et al. (2010). G protein coupling and signaling pathway activation by M1 muscarinic acetylcholine receptor orthosteric and allosteric agonists. Molecular Pharmacology, 78(5), 893-904. [Link]

-

Haga, K., et al. (2012). Structure of the human M2 muscarinic acetylcholine receptor bound to an antagonist. Nature, 482(7386), 547-551. [Link]

-

Lebois, E. P., et al. (2018). M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition. Neuropsychopharmacology, 43(8), 1763-1771. [Link]

-

Abcam. (2019). Brain slice electrophysiology video protocol. YouTube. [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. [Link]

-

Slideshare. (n.d.). Gq Signaling with respect to Muscarinic Receptorspdf. [Link]

Sources

- 1. Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]

- 4. Discovery of VU0467319: an M1 Positive Allosteric Modulator Candidate That Advanced into Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Dissection method affects electrophysiological properties of hippocampal slices - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Safety, tolerability, pharmacokinetic and pharmacodynamic effects of the muscarinic M1 positive allosteric modulator VU0467319 for Alzheimer's disease: a single ascending-dose study in healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]

biological activity of 3-(3-Isopropyl-1,2,4-oxadiazol-5-YL)piperidine

An In-depth Technical Guide to the Prospective Biological Activity of 3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine

Foreword: A Prospective Analysis

The intersection of privileged scaffolds in medicinal chemistry often yields compounds of significant therapeutic interest. The molecule this compound represents such a confluence, merging the well-documented biological relevance of the 1,2,4-oxadiazole ring with the ubiquitous piperidine moiety. As of the current date, specific biological activity data for this precise molecule is not extensively published in peer-reviewed literature. Therefore, this guide adopts a prospective and predictive stance. Leveraging established knowledge of its constituent chemical motifs, we will construct a logical, in-depth framework for its potential biological activities and outline a comprehensive experimental roadmap for its characterization. This document is intended for researchers, scientists, and drug development professionals as a theoretical yet technically grounded whitepaper to guide future investigation.

Chemical and Physicochemical Profile

A thorough understanding of a compound's physical and chemical properties is the bedrock of any biological investigation. These properties influence solubility, stability, and synthetic accessibility, all of which are critical for experimental design.

Core Chemical Data

The fundamental chemical identifiers for this compound are summarized below. It is noteworthy that a regioisomer, 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine, also exists and its properties are included for comparative purposes, as synthetic routes may produce mixtures or require specific strategies to isolate the desired isomer.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 902837-19-8 | [1] |

| Molecular Formula | C₁₀H₁₇N₃O | [1] |

| Molecular Weight | 195.26 g/mol | [1] |

| Density | 1.049 g/cm³ | [1] |

| Regioisomer CAS | 733748-92-0 (4-substituted) | [2] |

Postulated Synthesis Pathway

While a specific synthesis for the 3-substituted isomer is not detailed in the available literature, a plausible and efficient synthetic route can be proposed based on established methods for creating 1,2,4-oxadiazoles from nitriles and amidoximes. The piperidine ring can be introduced as a pre-functionalized starting material. The general strategy involves the coupling of a piperidine-containing precursor with a fragment that forms the isopropyl-oxadiazole moiety.

A common method for constructing the 1,2,4-oxadiazole ring is the reaction of an amidoxime with an acylating agent, followed by cyclization. In this case, isobutyramide can be converted to isobutyramidoxime. This can then be reacted with a piperidine derivative containing a suitable functional group, such as a carboxylic acid or its activated form (e.g., an acyl chloride), at the 3-position. The piperidine nitrogen would likely need to be protected (e.g., with a Boc group) during this process.

Postulated Biological Activities and Mechanistic Pathways

The chemical architecture of this compound suggests several potential avenues for biological activity. The piperidine ring is a common feature in centrally active agents, while the 1,2,4-oxadiazole is a versatile scaffold found in compounds with a wide range of pharmacological effects.[3]

Central Nervous System (CNS) Activity

The piperidine moiety is a well-known privileged scaffold in CNS drug discovery, present in numerous approved medications.[4] It can interact with a variety of receptors and transporters in the brain.

-

Potential Targets : Histamine H3 receptors and Sigma-1 receptors are plausible targets. Piperidine derivatives have shown high affinity for both.[5] Antagonism at the H3 receptor can promote the release of various neurotransmitters, suggesting potential applications in cognitive disorders. Sigma-1 receptor modulation is implicated in pain, depression, and neuroprotection.

-

Postulated Mechanism : If the compound acts as an H3 receptor antagonist, it would block the autoreceptor's inhibitory effect on histamine release and also enhance the release of other neurotransmitters like acetylcholine and dopamine. This could lead to pro-cognitive and wakefulness-promoting effects.

Anticancer Activity

The 1,2,4-oxadiazole core is present in a number of compounds with demonstrated antiproliferative and cytotoxic effects against various cancer cell lines.[6]

-

Potential Targets : The specific targets for oxadiazole-containing anticancer agents are diverse, but some have been shown to act as inhibitors of enzymes like cyclooxygenase (COX), which can be upregulated in tumors, or as tubulin polymerization inhibitors.[6][7]

-

Postulated Mechanism : If the compound were to inhibit COX-2, it could reduce the production of prostaglandins that promote inflammation and cell proliferation in the tumor microenvironment. This would lead to a decrease in tumor growth and angiogenesis.

Proposed Experimental Roadmap for Biological Characterization

A phased approach, beginning with broad in vitro screening and progressing to more focused in vivo studies, is the most efficient strategy to elucidate the biological activity of a novel compound.

Phase I: In Vitro Profiling

The initial phase aims to identify any significant biological activity through broad screening.

3.1.1. Cytotoxicity Screening

-

Objective : To determine if the compound has a general cytotoxic effect on cancer cells.

-

Methodology : The MTT assay is a standard colorimetric assay for assessing cell metabolic activity.[8]

-

Protocol :

-

Cell Plating : Plate a panel of human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT-116 (colon)) in 96-well plates and allow them to adhere overnight.

-

Compound Treatment : Treat the cells with a range of concentrations of the test compound (e.g., from 0.01 µM to 100 µM) for 48-72 hours.

-

MTT Addition : Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization : Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Data Acquisition : Measure the absorbance at 570 nm using a microplate reader.

-

Analysis : Calculate the IC₅₀ (the concentration that inhibits 50% of cell growth) for each cell line.

-

3.1.2. Enzyme Inhibition Assays

-

Objective : To assess the compound's ability to inhibit specific enzymes, such as COX-1 and COX-2.

-

Methodology : Commercially available kits are often used for these assays, which typically measure the production of a specific product (e.g., prostaglandin) via colorimetric or fluorescent methods.[7]

-

General Protocol :

-

The compound is pre-incubated with the purified enzyme (COX-1 or COX-2).

-

The substrate (arachidonic acid) is added to initiate the reaction.

-

The reaction is stopped after a defined period.

-

The amount of product formed is quantified and compared to a control without the inhibitor.

-

IC₅₀ values are determined.

-

3.1.3. Receptor Binding Assays

-

Objective : To determine the affinity of the compound for specific CNS receptors.

-

Methodology : Radioligand displacement assays are the gold standard.[5]

-

General Protocol :

-

Cell membranes expressing the receptor of interest (e.g., histamine H3) are prepared.

-

The membranes are incubated with a known radiolabeled ligand that binds to the receptor.

-

Increasing concentrations of the test compound are added to compete with the radioligand for binding.

-

The amount of bound radioactivity is measured.

-

The Ki (inhibition constant) is calculated from the IC₅₀ of displacement.

-

Phase II: In Silico and In Vitro ADME/Tox Profiling

Before considering in vivo studies, it is crucial to predict the compound's drug-like properties.

-

Objective : To assess the absorption, distribution, metabolism, excretion, and potential toxicity (ADME/Tox) profile of the compound.

-

Methodology : A combination of in silico prediction tools and in vitro assays provides a robust preliminary assessment.[9][10]

-

In Silico Prediction : Web-based tools like SwissADME and pkCSM can predict a wide range of properties.[9]

| Parameter | Predicted Property | Importance |

| Lipophilicity (LogP) | Partition coefficient | Affects absorption and distribution |

| Solubility (LogS) | Aqueous solubility | Crucial for formulation and absorption |

| GI Absorption | Human intestinal absorption | Predicts oral bioavailability |

| CYP Inhibition | Inhibition of key metabolic enzymes | Predicts drug-drug interactions |

| hERG Inhibition | Blockade of a key cardiac ion channel | Predicts cardiotoxicity risk |

| Lipinski's Rule of 5 | Drug-likeness | General filter for oral bioavailability |

-

In Vitro Metabolism : Incubating the compound with human liver microsomes or hepatocytes and measuring its disappearance over time provides a direct measure of its metabolic stability.[11]

Phase III: In Vivo Proof-of-Concept Studies

If the in vitro data is promising and the ADME/Tox profile is acceptable, targeted in vivo studies can be designed.

-

Objective : To determine if the in vitro activity translates to a therapeutic effect in a living organism.

-

Model Selection : The choice of model is dictated by the in vitro results.

-

Analgesic Activity : If the compound shows affinity for receptors involved in pain (e.g., sigma receptors), a model like the hot plate test in mice can be used to assess its ability to increase pain tolerance.[12]

-

Anticancer Efficacy : If the compound demonstrates potent cytotoxicity against a specific cancer cell line, a mouse xenograft model can be employed. This involves implanting human tumor cells into immunocompromised mice and treating them with the compound to measure its effect on tumor growth.[6]

-

-

Experimental Design :

-

Dose-Ranging Study : First, a maximum tolerated dose (MTD) study is performed to establish a safe dose range.[13]

-

Efficacy Study : Animals are randomized into vehicle control and treatment groups. The compound is administered on a defined schedule, and the relevant endpoint (e.g., tumor volume, pain latency) is measured over time.

-

Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis : Blood and tissue samples can be collected to correlate drug exposure with the observed biological effect.

-

Conclusion

While the biological activity of this compound remains to be experimentally defined, its chemical structure provides a strong rationale for its investigation as a potential therapeutic agent. The combination of a CNS-active piperidine scaffold and a pharmacologically versatile 1,2,4-oxadiazole ring suggests promising avenues in areas such as neuropharmacology and oncology. The experimental roadmap detailed in this guide offers a systematic and logical progression from broad in vitro screening to targeted in vivo validation. The successful execution of these studies will be crucial in uncovering the true therapeutic potential of this intriguing molecule.

References

-

Saeed, A., et al. (2021). In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors. Molecules. Available from: [Link]

-

Domínguez-Villa, M. D., et al. (2020). Synthesis, molecular docking, and in silico ADME/Tox profiling studies of new 1-aryl-5-(3-azidopropyl)indol-4-ones: Potential inhibitors of SARS CoV-2 main protease. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

- Kumar, R., et al. (2024). In silico Screening, Synthesis, and in vitro Enzyme Assay of Some 1,2,3-Oxadiazole-Linked Tetrahydropyrimidine-5-Carboxylate Derivatives as Potential DPP-IV Inhibitors. Chemical Methodologies.

- Ahmad, S., et al. (2025). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. Journal of Pharmacy and Bioallied Sciences.

-

ResearchGate. Synthesis, molecular docking, and in silico ADME/Tox profiling studies of new 1-aryl-5-(3-azidopropyl)indol-4-ones: Potential inhibitors of SARS CoV-2 main protease. Available from: [Link]

-

Medina-Franco, J. L., et al. (2020). In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. ACS Omega. Available from: [Link]

-

Stepan, A. F., et al. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. Available from: [Link]

-

Głowacka, I. E., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules. Available from: [Link]

-

Jampilek, J. (2019). Heterocycles in Medicinal Chemistry. Molecules. Available from: [Link]

-

Kaur, R., et al. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology. Available from: [Link]

-

Szałaj, N., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. Available from: [Link]

-

ResearchGate. Piperazine-based oxadiazole derivatives as antitubercular agents. MIC,... Available from: [Link]

-

Vitaku, E., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available from: [Link]

-

Baig, S. Y., et al. (2015). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. International Journal of Scientific & Engineering Research. Available from: [Link]

-

Wang, X., et al. (2015). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega. Available from: [Link]

- Al-Amiery, A. A., et al. (2012). Synthesis of Some New 2-(2-Isopropyl-5-Methyl Phenoxymethyl)-5- Aryl-1,3,4-Oxadiazoles. Molecules.

- Guda, M. R., et al. (2021).

- Kulkarni, M. V., et al. (1990). Synthesis of some new 2, 5-disubstituted 1,3,4-oxadiazole derivatives and their biological activity. Journal of the Indian Chemical Society.

Sources

- 1. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]

- 2. 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine [cymitquimica.com]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-(3-ISOPROPYL-[1,2,4]OXADIAZOL-5-YL)-PIPERIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER [chemicalbook.com]

- 5. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, molecular docking, and in silico ADME/Tox profiling studies of new 1-aryl-5-(3-azidopropyl)indol-4-ones: Potential inhibitors of SARS CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Structure Elucidation of 3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive, in-depth framework for the structural elucidation of the novel heterocyclic compound, 3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine. Moving beyond a simple recitation of analytical techniques, this document outlines a logical, field-proven workflow designed for unambiguous molecular characterization. We will delve into the causality behind experimental choices, presenting each analytical step as part of a self-validating system. This guide is intended for researchers, scientists, and drug development professionals who require a robust and replicable methodology for the structural confirmation of complex small molecules. All protocols and mechanistic claims are supported by authoritative references from peer-reviewed literature.

Introduction: The Significance of Structural Integrity

The compound this compound is a heterocyclic molecule featuring a piperidine ring linked to an isopropyl-substituted 1,2,4-oxadiazole moiety.[1][2][3][4][5] The precise connectivity and stereochemistry of such molecules are critical determinants of their pharmacological and toxicological profiles. In drug discovery and development, an unequivocal structural assignment is not merely a procedural step but a foundational pillar of scientific integrity and regulatory compliance. The presence of two distinct heterocyclic systems, the piperidine and the oxadiazole, necessitates a multi-pronged analytical approach to ensure every atomic connection is definitively established.[6]

This guide will present a systematic approach to the structural elucidation of this target molecule, beginning with foundational mass spectrometry to establish molecular formula and progressing through a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments to map the intricate proton and carbon framework.

Key Molecular Features:

-

Core Scaffolds: A saturated piperidine ring and an aromatic 1,2,4-oxadiazole ring.

The Elucidation Workflow: A Strategic Overview

The structure elucidation of a novel compound is a deductive process. Each experiment builds upon the last, progressively refining our understanding of the molecular architecture. The workflow presented here is designed to be both efficient and exhaustive, ensuring a high degree of confidence in the final structural assignment.

Caption: A logical workflow for the structural elucidation of this compound.

Mass Spectrometry: Establishing the Elemental Composition

The initial and most critical step is to determine the molecular weight and elemental formula of the compound. High-Resolution Mass Spectrometry (HRMS) is the technique of choice for this purpose due to its ability to provide highly accurate mass measurements.

Experimental Protocol: HRMS Analysis

-

Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize a tandem mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) instrument, equipped with an electrospray ionization (ESI) source.[9]

-

Ionization Mode: Positive ion mode is selected due to the presence of the basic nitrogen atom in the piperidine ring, which is readily protonated to form [M+H]⁺.[9]

-

Data Acquisition:

-

Perform a full scan over a mass range of m/z 100-500 to identify the protonated molecular ion.

-

The instrument's software will calculate the elemental composition based on the accurate mass of the [M+H]⁺ ion.

-

-

Tandem MS (MS/MS):

Predicted Data and Interpretation

| Parameter | Predicted Value | Rationale |

| [M+H]⁺ (Calculated) | 196.1445 | For C₁₀H₁₈N₃O⁺ |

| [M+H]⁺ (Observed) | ~196.1447 (within 5 ppm) | High-resolution mass spectrometry provides highly accurate mass measurements. |

| Key MS/MS Fragments | * Loss of isopropyl group | Characteristic fragmentation of the side chain. |

| * Cleavage of the piperidine ring | α-cleavage adjacent to the nitrogen is a common fragmentation pathway for piperidines.[9] | |

| * Fragmentation of the oxadiazole ring | Provides information about the substituents on the oxadiazole ring. |

The observation of the [M+H]⁺ ion at m/z 196.1445 (with high accuracy) will confirm the elemental formula C₁₀H₁₇N₃O. The fragmentation pattern will provide initial evidence for the presence of the isopropyl and piperidine moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[6] A combination of 1D and 2D NMR experiments will be employed to unambiguously assign every proton and carbon atom in the molecule.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Experiments to be Performed:

-

¹H NMR

-

¹³C NMR

-

DEPT-135 (Distortionless Enhancement by Polarization Transfer)

-

COSY (Correlation Spectroscopy)

-

HSQC (Heteronuclear Single Quantum Coherence)

-

HMBC (Heteronuclear Multiple Bond Correlation)

-

Caption: Interconnectivity of NMR experiments for comprehensive structure elucidation.

Predicted ¹H NMR Data and Interpretation (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~3.5-3.7 | m | 1H | H on C3 of piperidine | Deshielded by the oxadiazole ring and adjacent nitrogen. |

| ~3.2-3.4 | m | 1H | Methine H of isopropyl | Coupled to six methyl protons. |

| ~3.0-3.2 | m | 2H | Axial H's on C2 & C6 of piperidine | Deshielded by the nitrogen atom. |

| ~2.7-2.9 | m | 2H | Equatorial H's on C2 & C6 of piperidine | Deshielded by the nitrogen atom. |

| ~2.0-2.2 | m | 2H | Axial H's on C4 & C5 of piperidine | |

| ~1.8-2.0 | m | 2H | Equatorial H's on C4 & C5 of piperidine | |

| ~1.3 | d | 6H | Methyl H's of isopropyl | Doublet due to coupling with the methine proton. |

| ~1.6 (broad) | s | 1H | NH of piperidine | Exchangeable proton, may not always be visible. |

Predicted ¹³C NMR and DEPT-135 Data and Interpretation (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | DEPT-135 | Assignment | Rationale |

| ~175-180 | No signal | C5 of oxadiazole | Quaternary carbon in a heteroaromatic ring.[12][13] |

| ~165-170 | No signal | C3 of oxadiazole | Quaternary carbon in a heteroaromatic ring.[12][13] |

| ~45-50 | CH₂ | C2 & C6 of piperidine | Carbons adjacent to the nitrogen atom. |

| ~40-45 | CH | C3 of piperidine | Carbon attached to the oxadiazole ring. |

| ~30-35 | CH | Methine C of isopropyl | |

| ~25-30 | CH₂ | C4 & C5 of piperidine | |

| ~20-25 | CH₃ | Methyl C's of isopropyl |

2D NMR Data Interpretation: Connecting the Pieces

-

COSY: This experiment will reveal the proton-proton coupling networks. We expect to see correlations between the protons on the piperidine ring, confirming their connectivity. A strong correlation will be observed between the isopropyl methine proton and the two methyl groups.

-

HSQC: This experiment directly correlates each proton to the carbon it is attached to. This allows for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum based on the already interpreted ¹H NMR spectrum.

-

HMBC: This is the key experiment for establishing the overall connectivity of the molecule. It reveals long-range (2-3 bond) correlations between protons and carbons. Key expected correlations include:

-

From the piperidine H3 proton to the oxadiazole C5 carbon, definitively linking the two ring systems.

-

From the isopropyl methine proton to the oxadiazole C3 carbon, confirming the position of the isopropyl group.

-

From the piperidine H2/H6 protons to the piperidine C3 and C4/C5 carbons, further confirming the piperidine ring structure.

-

Final Structure Confirmation and Data Archiving